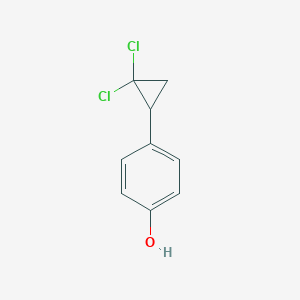

4-(2,2-Dichlorocyclopropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dichlorocyclopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIUDLMOJNKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557649 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52179-26-7 | |

| Record name | 4-(2,2-Dichlorocyclopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2,2-Dichlorocyclopropyl)phenol CAS number

An In-Depth Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol (CAS: 52179-26-7): Synthesis, Characterization, and Applications in Pharmaceutical Development

Introduction

This compound is a highly specialized organic compound distinguished by its unique structural combination of a phenol ring and a gem-dichlorocyclopropyl moiety. While not a household name, this molecule holds significant importance within the pharmaceutical industry, primarily serving as a critical intermediate or a registered impurity in the synthesis of Ciprofibrate.[1][2][3] Ciprofibrate is a well-established lipid-lowering agent belonging to the fibrate class of drugs, prescribed for treating hyperlipoproteinemia.[1][2]

The structural rigidity and specific electronic properties imparted by the dichlorocyclopropyl group make this phenol derivative a valuable building block. Understanding its synthesis, analytical profile, and handling is paramount for researchers, process chemists, and quality control scientists involved in the development and manufacturing of Ciprofibrate and related active pharmaceutical ingredients (APIs).

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of facts to explain the underlying scientific principles behind its synthesis and analysis, offering field-proven insights for professionals in drug development.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 52179-26-7[1][4] |

| Molecular Formula | C₉H₈Cl₂O[1] |

| Molecular Weight | 203.07 g/mol [1] |

| Synonyms | p-(2,2-Dichlorocyclopropyl)phenol, Phenol, 4-(2,2-dichlorocyclopropyl)- |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 55°C | [1] |

| Boiling Point | 333°C (Predicted) | [1] |

| Density | 1.43 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to crystalline solid | Inferred |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core transformation involves the addition of dichlorocarbene to a protected 4-vinylphenol derivative, followed by deprotection.

Causality in Synthetic Design

-

Starting Material Selection : A logical and industrially viable precursor is a styrene derivative bearing a hydroxyl group at the 4-position. However, the free phenolic hydroxyl group is acidic and reactive under the strongly basic conditions required for dichlorocarbene generation. Therefore, a protected starting material, such as 4-methoxystyrene (p-vinylanisole), is the preferred choice to prevent side reactions.

-

Dichlorocyclopropanation : The generation of dichlorocarbene (:CCl₂) is classically achieved by the alpha-elimination of HCl from chloroform using a strong base. The use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride (TEBA) is crucial for this reaction when using an aqueous base (e.g., NaOH).[2][5] The PTC shuttles the hydroxide anion into the organic phase, enabling the reaction to proceed efficiently at the interface, a technique that is highly scalable and avoids the need for expensive and hazardous bases like sodium hydride.

-

Deprotection : Once the dichlorocyclopropyl ring is installed, the protecting group must be removed to yield the target phenol. For a methyl ether, a potent Lewis acid such as boron tribromide (BBr₃) is the reagent of choice. It effectively coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond, releasing the free phenol.

Detailed Experimental Protocol

Step 1: Dichlorocyclopropanation of 4-Methoxystyrene

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-methoxystyrene, chloroform, and benzyltriethylammonium chloride (TEBA) in a suitable solvent like dichloromethane.[5][6]

-

Heat the mixture to a gentle reflux.

-

Slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel over several hours. The reaction is exothermic and requires controlled addition to maintain a steady reflux.

-

After the addition is complete, continue to reflux for an additional 8-12 hours to ensure complete conversion.

-

Cool the reaction to room temperature, add water, and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-(2,2-dichlorocyclopropyl)anisole.

Step 2: Demethylation to this compound

-

Dissolve the crude p-(2,2-dichlorocyclopropyl)anisole in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane. An exotherm will be observed.

-

After addition, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis indicates the disappearance of the starting material.

-

Carefully quench the reaction by slowly adding it to a mixture of ice and water to decompose excess BBr₃.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

Purification Strategy

The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated. For achieving high-purity material suitable for pharmaceutical use, a final recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous structural confirmation. Protons on the aromatic ring typically appear between 6.8 and 7.2 ppm.[7] The protons of the cyclopropyl ring will be in the aliphatic region, likely between 1.5 and 3.0 ppm, exhibiting complex splitting patterns due to geminal and cis/trans couplings. The phenolic hydroxyl proton is a broad singlet that can appear anywhere from 4-8 ppm and will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[7]

-

¹³C NMR Spectroscopy : The spectrum will show distinct signals for the aromatic carbons (115-155 ppm), the cyclopropyl carbons, and the unique C-Cl₂ carbon of the cyclopropane ring (typically around 60-70 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretch of the phenol group, typically centered around 3300-3400 cm⁻¹.[7] Other key peaks include C-H stretches for the aromatic and cyclopropyl groups and C-O and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight. Critically, due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic cluster pattern (M⁺, M+2, M+4) with a ratio of approximately 9:6:1, which is definitive proof of the presence of two chlorines.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : This is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, coupled with UV detection (approx. 275-280 nm), is a standard method. The method should be validated to demonstrate specificity, linearity, and accuracy for quantifying the main peak and any impurities.[5]

-

Gas Chromatography (GC) : GC can also be used, often after derivatization of the acidic phenol to a more volatile ether (e.g., silylation or methylation) to improve peak shape and thermal stability.[8][9] A flame ionization detector (FID) is typically used.

Table 3: Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Aromatic protons (δ 6.8-7.2), Phenolic OH (broad singlet, δ 4-8), Cyclopropyl protons (δ 1.5-3.0) |

| IR (cm⁻¹) | ~3350 (broad, O-H stretch), ~3050 (aromatic C-H), ~1600, 1500 (C=C stretch), ~1230 (C-O stretch), ~700-800 (C-Cl stretch) |

| MS (m/z) | Molecular ion peak at ~202 with a characteristic Cl₂ isotope pattern (M⁺, M+2, M+4) |

| HPLC Purity | >99.0% (Area Normalization) |

Visualization of Analytical Workflow

Caption: Workflow for analytical characterization of the final product.

Applications in Drug Development

The primary and most well-documented application of this compound is as an advanced intermediate in the synthesis of Ciprofibrate (CAS: 52214-84-3).[1][10]

Role in Ciprofibrate Synthesis

Ciprofibrate, chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is synthesized by the etherification of this compound with a derivative of 2-bromo-2-methylpropanoic acid under basic conditions. The phenol provides the core dichlorocyclopropyl-phenoxy scaffold of the final drug molecule.[3] The integrity and purity of this intermediate are therefore directly linked to the quality and impurity profile of the final Ciprofibrate API.

Pharmacological Context

Ciprofibrate functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to changes in gene expression that modulate lipid metabolism, primarily by increasing the synthesis of lipoprotein lipase and decreasing apolipoprotein C-III production, resulting in lower triglyceride levels and a modest reduction in LDL cholesterol.

Visualization: Path to Ciprofibrate

Caption: Role of the intermediate in the synthesis of Ciprofibrate API.

Safety, Handling, and Storage

-

Hazard Identification : Assumed to be harmful if swallowed, causing skin and serious eye irritation.[11][13] May cause respiratory irritation.[13] Like many chlorinated aromatic compounds, it is expected to be toxic to aquatic life with long-lasting effects.[12]

-

Personal Protective Equipment (PPE) : Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12][14]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and strong bases.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[12][15]

Conclusion

This compound is a quintessential example of a specialized chemical intermediate whose value is defined by its role in the synthesis of a single, important pharmaceutical agent. Its preparation involves a logical, multi-step sequence that leverages classic organic reactions, such as phase-transfer catalyzed carbene addition and ether cleavage. Rigorous analytical control is non-negotiable to ensure the quality required for pharmaceutical manufacturing. For scientists in drug development, a thorough understanding of this molecule's properties, synthesis, and handling is essential for the successful and safe production of Ciprofibrate and for exploring the potential of the dichlorocyclopropyl-phenol scaffold in future medicinal chemistry endeavors.

References

-

(-)-4-(2,2-dichlorocyclopropyl)phenol - LookChem . LookChem. Available at: [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Available at: [Link]

-

Method 8041A - EPA . U.S. Environmental Protection Agency. Available at: [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH . National Institutes of Health. Available at: [Link]

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju . College of Saint Benedict and Saint John's University. Available at: [Link]

-

4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem . PubChem. Available at: [Link]

-

The Use of Pharma-Grade MDC in Cancer Drug Research - Purosolv . Purosolv. Available at: [Link]

Sources

- 1. P-(2,2-DICHLOROCYCLOPROPYL)PHENOL | 52179-26-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 52179-26-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. The Role of MDC in Advancing Cancer Drug Development [purosolv.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. settek.com [settek.com]

- 9. employees.csbsju.edu [employees.csbsju.edu]

- 10. CAS RN 52214-84-3 | Fisher Scientific [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. 4-Chloro-2-cyclopropylphenol | C9H9ClO | CID 68326221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol: Synthesis, Applications, and Historical Context as a Key Pharmaceutical Intermediate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-dichlorocyclopropyl)phenol, a pivotal but often overlooked chemical intermediate in the synthesis of pharmaceuticals. While not a widely studied compound in its own right, its unique structural features, combining a reactive phenol group with a strained dichlorocyclopropyl ring, make it a valuable building block in medicinal chemistry. This document will delve into the probable synthetic routes for its preparation, its critical role in the production of fibrate-class drugs, and the broader context of the biological activities associated with its constituent chemical moieties. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and application of this important intermediate.

Introduction: The Unseen Importance of a Key Intermediate

In the vast landscape of organic chemistry and drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to these complex molecules is paved with a series of crucial, yet lesser-known, intermediate compounds. This compound is a prime example of such a molecule. Its significance lies not in its own biological activity, but in the chemical handles it provides for the construction of more complex therapeutic agents.

The structure of this compound is characterized by a phenol ring substituted at the para position with a 2,2-dichlorocyclopropyl group. This combination is noteworthy for several reasons:

-

The Phenolic Hydroxyl Group: This group is a versatile site for chemical modification, allowing for the introduction of various functional groups through etherification or esterification. In drug design, phenolic moieties are often involved in hydrogen bonding interactions with biological targets.[1]

-

The Dichlorocyclopropyl Group: This strained three-membered ring with two chlorine atoms is a unique pharmacophore. The gem-dichloro substitution enhances the lipophilicity of the molecule and can influence its metabolic stability. The cyclopropyl ring itself is a bioisostere for other groups and can impart conformational rigidity to a molecule.

This guide will explore the synthesis of this intermediate, its application in the synthesis of the lipid-lowering drug ciprofibrate, and the general biological relevance of chlorophenols.

Synthesis of this compound: A Probable Pathway

While specific literature on the direct synthesis of this compound is not abundant, a robust synthetic route can be inferred from the well-documented synthesis of the related compound, (2,2-dichlorocyclopropyl)benzene.[2][3] The key transformation is the dichlorocyclopropanation of a styrene derivative. For the synthesis of our target molecule, the phenolic hydroxyl group would need to be protected prior to this step to prevent unwanted side reactions.

A likely multi-step synthesis would proceed as follows:

-

Protection of the Phenol: The hydroxyl group of 4-vinylphenol is protected, for example, as a methyl ether (p-vinylanisole).

-

Dichlorocyclopropanation: The protected 4-vinylphenol is then reacted with chloroform (CHCl₃) and a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). This reaction generates dichlorocarbene (:CCl₂) in situ, which then undergoes a [1+2] cycloaddition with the vinyl group to form the dichlorocyclopropyl ring.

-

Deprotection: The protecting group on the phenol is removed to yield the final product, this compound. For instance, a methyl ether can be cleaved using a strong acid like boron tribromide (BBr₃).

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of p-(2,2-dichlorocyclopropyl)anisole

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 30 g of p-vinylanisole, 30 mL of dichloromethane, 43.5 g of chloroform, and 1.2 g of benzyltriethylammonium chloride (TEBA).

-

Heat the mixture to reflux.

-

Slowly add a solution of 28.5 g of sodium hydroxide in 28.5 mL of water.

-

Maintain the reflux for 8 hours.

-

Cool the reaction mixture to room temperature and add 60 mL of water.

-

Stir for 10 minutes, then allow the layers to separate.

-

Extract the aqueous layer with petroleum ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Distill the filtrate under high vacuum to obtain p-(2,2-dichlorocyclopropyl)anisole as a colorless liquid.

Step 2: Demethylation to this compound

-

In a suitable reaction vessel, dissolve the p-(2,2-dichlorocyclopropyl)anisole obtained in the previous step in dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add boron tribromide (BBr₃).

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction carefully with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Application in Drug Development: The Synthesis of Ciprofibrate

The primary industrial application of dichlorocyclopropyl-functionalized aromatic compounds is in the synthesis of fibrate drugs, which are a class of lipid-lowering agents.[3] Ciprofibrate, a second-generation fibrate, is used to treat hyperlipoproteinemia.[2] The synthesis of ciprofibrate utilizes a dichlorocyclopropyl benzene derivative, and a similar pathway can be envisioned starting from this compound.

The synthesis of ciprofibrate from a related precursor involves several key steps, including Friedel-Crafts acylation and Baeyer-Villiger oxidation.[2] Starting with this compound, the synthesis of a ciprofibrate analogue would likely proceed as follows:

-

Williamson Ether Synthesis: The phenolic proton of this compound is removed with a base, and the resulting phenoxide is reacted with a derivative of 2-bromo-2-methylpropanoic acid to form the ether linkage.

-

Esterification (if necessary): If the starting material for the ether synthesis is an ester, a final hydrolysis step would be required to yield the carboxylic acid of the final drug.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 4-(2,2-Dichlorocyclopropyl)phenol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Chemical Scaffold

In the landscape of modern drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the creation of novel therapeutics. 4-(2,2-Dichlorocyclopropyl)phenol, a molecule characterized by its distinct phenolic ring and gem-dichlorinated cyclopropyl moiety, represents a scaffold of significant interest. While its direct biological activities are an emerging area of investigation, its primary and well-documented role lies as a crucial intermediate in the synthesis of potent hypolipidemic agents, most notably the fibrate-class drug, ciprofibrate.[1][2][3]

This technical guide provides a comprehensive overview of the potential research applications of this compound. Moving beyond a simple recitation of facts, this document delves into the causal chemistry and strategic rationale that underscore its utility in medicinal chemistry. We will explore its synthesis, its pivotal role in the production of ciprofibrate, and extrapolate from this foundation to propose novel research avenues for the development of next-generation therapeutics targeting metabolic disorders.

Core Properties and Synthesis

Before exploring its applications, a foundational understanding of the physicochemical properties and synthesis of this compound is essential.

| Property | Value | Source |

| CAS Number | 135133-52-7 | |

| Molecular Formula | C₉H₈Cl₂O | |

| Molecular Weight | 203.07 g/mol | |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General Chemical Knowledge |

The synthesis of this compound is a multi-step process that leverages readily available starting materials. A common synthetic route, as outlined in various patents, involves the dichlorocyclopropanation of a protected 4-vinylphenol derivative, followed by deprotection to yield the final phenolic compound.[4] A key precursor is (2,2-Dichlorocyclopropyl)benzene, which can be synthesized from styrene.[5][6]

Experimental Protocol: Synthesis of this compound from 4-(2,2-Dichlorocyclopropyl)phenyl Acetate

This protocol is adapted from methodologies described in the patent literature for the synthesis of ciprofibrate intermediates.[1]

Materials:

-

4-(2,2-Dichlorocyclopropyl)phenyl acetate

-

Methanol

-

Potassium Carbonate (K₂CO₃)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Alcoholysis: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2,2-Dichlorocyclopropyl)phenyl acetate (1 equivalent) in methanol.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: To the resulting residue, add water and acidify to a pH of approximately 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure phenol.

Caption: Synthetic workflow for this compound.

Primary Application: A Cornerstone in Fibrate Synthesis

The most significant and industrially relevant application of this compound is its role as a pivotal intermediate in the synthesis of ciprofibrate.[1][3] Ciprofibrate is a potent lipid-lowering agent that belongs to the fibrate class of drugs, which are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8]

The Mechanism of Fibrate Action: A Rationale for Synthesis

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[7][9] Activation of PPARα by fibrates leads to:

-

Increased expression of genes involved in fatty acid oxidation.

-

Enhanced synthesis of lipoprotein lipase, which clears triglycerides from the blood.

-

Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

-

Increased levels of high-density lipoprotein (HDL) cholesterol.

The unique chemical architecture of ciprofibrate, conferred by the this compound starting material, is critical for its high affinity and potent activation of PPARα.

Experimental Protocol: Synthesis of Ciprofibrate from this compound

This generalized protocol is based on the principles of etherification reactions common in the synthesis of fibrates.[1]

Materials:

-

This compound

-

Ethyl 2-bromo-2-methylpropionate

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric Acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Etherification: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl 2-bromo-2-methylpropionate (1.2 equivalents) in acetone or DMF.

-

Add potassium carbonate (2 equivalents) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Remove the THF under reduced pressure and acidify the aqueous residue with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain ciprofibrate.

-

Recrystallization: The crude ciprofibrate can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Caption: Key steps in the synthesis of ciprofibrate.

Future Research Directions: Beyond Ciprofibrate

The established role of this compound in ciprofibrate synthesis opens the door to several promising avenues of research.

Development of Novel PPAR Modulators

The dichlorocyclopropylphenyl moiety is a validated pharmacophore for PPARα activation. Researchers can leverage this core structure to synthesize a library of novel analogs with potentially improved therapeutic profiles.

Research Workflow:

-

Bioisosteric Replacement: The dichlorocyclopropyl group can be replaced with other small, constrained ring systems to explore the structure-activity relationship (SAR).[10] For instance, replacing it with a spirocycle or a different substituted cyclopropane could modulate potency, selectivity, and pharmacokinetic properties.

-

Modification of the Phenolic Linker: The ether linkage is a common motif in fibrates. Investigating alternative linkers, such as amides or sulfonamides, could lead to compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles.

-

Exploration of PPARγ and PPARδ Activity: While ciprofibrate is a selective PPARα agonist, novel analogs could be designed and screened for dual or pan-PPAR agonism. Such compounds could offer broader therapeutic benefits for metabolic syndrome by addressing both dyslipidemia and insulin resistance.

Caption: Workflow for developing novel PPAR modulators.

Investigation of Inherent Biological Activity

While primarily used as an intermediate, it is plausible that this compound itself possesses biological activity. The presence of a chlorinated phenol moiety suggests potential for various interactions with biological systems.

Proposed Research:

-

In Vitro Screening: The compound should be screened against a panel of nuclear receptors, enzymes, and ion channels to identify any potential off-target or novel activities.

-

Metabolic Stability Studies: Investigating the metabolic fate of this compound in liver microsomes can provide insights into its potential to be a metabolite of ciprofibrate and its own pharmacokinetic properties.

-

Toxicology Profiling: Cytotoxicity and genotoxicity assays are essential to determine the compound's safety profile and its suitability as a lead for further development.

Application in Agrochemical Research

Many phenolic and chlorinated compounds exhibit herbicidal or fungicidal properties. The unique structure of this compound makes it a candidate for investigation in the agrochemical sector.

Research Approach:

-

Screening for Herbicidal and Fungicidal Activity: The compound can be tested against a panel of common weeds and plant pathogens.

-

SAR Studies: Synthesis of analogs with modifications to the phenol ring (e.g., additional halogenation) could lead to the discovery of potent agrochemicals.

Conclusion: A Molecule of Untapped Potential

This compound stands as a testament to the power of a well-designed chemical scaffold. Its established role in the synthesis of the life-changing drug ciprofibrate solidifies its importance in medicinal chemistry. However, to view this molecule solely as a synthetic intermediate would be to overlook its broader potential. As we have outlined, this compound offers a fertile ground for research into novel PPAR modulators, the exploration of its own bioactivities, and potential applications in agrochemistry. For researchers and drug development professionals, this compound is not just a building block, but a gateway to innovation and the discovery of new chemical entities that could address a range of human health and agricultural challenges.

References

- CN103613498A - Synthetic method of ciprofibrate - Google P

-

The Role of (2,2-Dichlorocyclopropyl)benzene in Pharmaceutical Synthesis. (URL: [Link])

- CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google P

- CN105175250A - Novel ciprofibrate synthesis method - Google P

-

Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC - PubMed Central. (URL: [Link])

-

(-)-4-(2,2-dichlorocyclopropyl)phenol - LookChem. (URL: [Link])

-

Gene expression profiling of the PPAR-alpha agonist ciprofibrate in the cynomolgus monkey liver - PubMed. (URL: [Link])

-

What is the mechanism of Ciprofibrate? - Patsnap Synapse. (URL: [Link])

-

Ciprofibrate stimulates the gastrin-producing cell by acting luminally on antral PPAR-α. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

-

Gene Expression Profiling of the PPAR-alpha Agonist Ciprofibrate in the Cynomolgus Monkey Liver | Toxicological Sciences | Oxford Academic. (URL: [Link])

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (URL: [Link])

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

-

Application of Bioisosteres in Drug Design. (URL: [Link])

-

The Design and Application of Bioisosteres in Drug Design - ResearchGate. (URL: [Link])

-

Integrated physiology and systems biology of PPARα - PMC - NIH. (URL: [Link])

-

Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. (URL: [Link])

-

Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])

-

Ciprofibrate | C13H14Cl2O3 | CID 2763 - PubChem - NIH. (URL: [Link])

-

Medicinal Chemistry Insights: Leveraging D-Cyclopropylglycine for Novel Drug Design. (URL: [Link])

-

Designing Around Problematic Functionalities in Drug Discovery. (URL: [Link])

-

Ciprofibrate treatment in patients with atherogenic lipoprotein phenotype: effects on HDL quality, LDL susceptibility to oxidation and DNA damage - PubMed. (URL: [Link])

-

Effect of ciprofibrate on lipoproteins, fibrinogen, renal function, and hepatic enzymes. (URL: [Link])

-

5 The synthesis of dichlorprop anno 1950. The initial chlorination of... - ResearchGate. (URL: [Link])

-

(12) United States Patent (10) Patent No. - Googleapis.com. (URL: [Link])

-

Comparison of plasma concentrations of phenolic metabolites identified... | Download Table - ResearchGate. (URL: [Link])

-

Metabolomics Characterization of Phenolic Compounds in Colored Quinoa and Their Relationship with In Vitro Antioxidant and Hypoglycemic Activities - MDPI. (URL: [Link])

Sources

- 1. CN103613498A - Synthetic method of ciprofibrate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google Patents [patents.google.com]

- 4. CN105175250A - Novel ciprofibrate synthesis method - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 9. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

The Unseen Precursor: A Technical Guide to 4-(2,2-Dichlorocyclopropyl)phenol as a Ciprofibrate Impurity

Introduction: The Criticality of Impurity Profiling in Fibrate Drug Manufacturing

In the landscape of modern pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. For orally administered drugs like ciprofibrate, a potent lipid-lowering agent of the fibrate class, a thorough understanding of the impurity profile is paramount. Ciprofibrate is widely prescribed for the treatment of hyperlipidemia, exerting its therapeutic effect by activating peroxisome proliferator-activated receptors (PPARs), which in turn modulates lipid metabolism.[1] This guide provides an in-depth technical examination of a key process-related impurity in ciprofibrate synthesis: 4-(2,2-Dichlorocyclopropyl)phenol.

This compound, designated as Impurity B in the European Pharmacopoeia (EP) monograph for ciprofibrate, is a direct precursor in several common synthetic routes to the active pharmaceutical ingredient (API).[2][3] Its presence in the final drug substance is therefore a critical quality attribute that must be rigorously controlled. This document will elucidate the origins of this compound, detail authoritative analytical methodologies for its detection and quantification, discuss the toxicological considerations based on available data for structurally related compounds, and outline control strategies as mandated by pharmacopoeial standards and regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of ciprofibrate. By providing a comprehensive overview grounded in scientific principles and regulatory expectations, we aim to equip professionals with the necessary knowledge to effectively manage this critical impurity.

Genesis of an Impurity: The Synthetic Pathway of Ciprofibrate

The presence of this compound as an impurity in ciprofibrate is intrinsically linked to its role as a key intermediate in the manufacturing process. Several patented synthetic routes utilize this phenol as a penultimate building block.[4] A common synthetic approach begins with styrene, which undergoes a cyclopropanation reaction with chloroform and a strong base to form (2,2-dichlorocyclopropyl)benzene.[5] This is followed by a sequence of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis to yield the crucial intermediate, this compound.[4] The final step involves the etherification of this phenol with a suitable reagent to introduce the isobutyric acid moiety, followed by hydrolysis to yield ciprofibrate.

The logical flow of this synthesis is depicted in the following diagram:

Given this synthetic route, this compound can be carried over into the final API as an unreacted starting material from the final etherification step. The efficiency of this final conversion and the robustness of the downstream purification processes are therefore critical in determining the level of this impurity in the ciprofibrate drug substance.

Analytical Detection and Quantification: A Pharmacopoeial Approach

The control of this compound in ciprofibrate is mandated by major pharmacopoeias, with the European Pharmacopoeia providing a specific limit and an analytical method for its determination.

Regulatory Framework and Acceptance Criteria

The European Pharmacopoeia (EP) monograph for ciprofibrate explicitly lists this compound as "Impurity B".[2] The acceptance criterion for Impurity B is not more than 0.2%.[2][6] This limit underscores the importance of controlling this impurity to ensure the quality and safety of the drug substance. The EP also specifies limits for other related substances and total impurities.[2]

| Impurity | Pharmacopoeial Designation | Acceptance Criterion (EP) |

| This compound | Impurity B | ≤ 0.2% |

| Other specified impurities | Impurities A, C, D, E | ≤ 0.1% to ≤ 0.8% |

| Any other impurity | - | ≤ 0.1% |

| Total other impurities | - | ≤ 0.5% |

Table 1: Specified impurity limits for Ciprofibrate according to the European Pharmacopoeia.[2][6]

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia outlines a gradient reversed-phase HPLC method for the simultaneous determination of ciprofibrate and its related substances, including this compound.[2][6]

Experimental Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 g/L solution of ammonium acetate in water.

-

Mobile Phase B: Prepare a 0.2% V/V solution of glacial acetic acid in acetonitrile.

-

-

Chromatographic System:

-

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 5 | 90 | 10 |

| 5 - 20 | 90 → 10 | 10 → 90 |

| 20 - 30 | 10 | 90 |

| 30 - 31 | 10 → 90 | 90 → 10 |

| 31 - 40 | 90 | 10 |

Table 2: Gradient program for the HPLC analysis of ciprofibrate and its impurities as per the European Pharmacopoeia.[2]

-

System Suitability:

-

Quantification:

-

The quantification of Impurity B is performed by comparing the peak area of the impurity in the test solution to the peak area of the principal peak in a reference solution of known concentration.[2]

-

The following diagram illustrates the analytical workflow for the quality control of ciprofibrate, with a focus on impurity analysis:

Toxicological Risk Assessment: A Surrogate-Based Approach

Data from Structurally Related Compounds

A relevant surrogate for toxicological comparison is 2,4-dichlorophenol. Studies on this compound indicate low to moderate acute oral toxicity in rodents.[8] However, it is considered corrosive to the skin and can cause serious eye damage.[8] Importantly, based on a combination of in vitro and in vivo studies, 2,4-dichlorophenol is not considered to be genotoxic.[8]

Furthermore, the dichlorocyclopropyl group is a structural alert that requires consideration. While specific data on the genotoxicity of this compound is lacking, studies on other dichlorinated aliphatic compounds, such as 1,3-dichloropropene, have shown genotoxic potential.[6][9] Therefore, a conservative approach would be to consider the possibility of genotoxicity for this compound until specific data becomes available.

A safety data sheet for the acetate-protected form of the impurity, 4-(2,2-dichlorocyclopropyl)phenyl acetate, indicates that it is toxic to aquatic life with long-lasting effects.[9]

Implications for Control Strategy

The limited toxicological data necessitates a stringent control of this compound in the final ciprofibrate drug substance. The 0.2% limit set by the European Pharmacopoeia reflects a level that is considered to be toxicologically acceptable based on the available data and the principles of impurity qualification as outlined in the ICH Q3A guidelines. The control of this impurity to this level is a critical aspect of ensuring the safety of ciprofibrate.

Control Strategies in Ciprofibrate Manufacturing

The effective control of this compound in ciprofibrate relies on a multi-faceted approach that encompasses the principles of Quality by Design (QbD).

-

Control of Starting Materials: The quality of the starting materials and intermediates used in the synthesis of ciprofibrate is crucial. Establishing robust specifications for (2,2-dichlorocyclopropyl)benzene and other precursors can help to minimize the formation of downstream impurities.

-

Process Optimization and In-Process Controls: The optimization of the final etherification step is critical to ensure the complete conversion of this compound to ciprofibrate. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants. The implementation of in-process controls (IPCs) using techniques like HPLC can monitor the progress of the reaction and ensure its completion.

-

Purification Procedures: The final purification of the ciprofibrate API is the last line of defense against the presence of impurities. Recrystallization is a common method used to purify the final product, and the choice of solvent system should be optimized to effectively purge this compound and other process-related impurities.

-

Final Specification Testing: The final drug substance must be tested against the established specifications, including the 0.2% limit for this compound, as per the pharmacopoeial monograph.

The relationship between these control strategies is illustrated below:

Sources

- 1. What is the mechanism of Ciprofibrate? [synapse.patsnap.com]

- 2. drugfuture.com [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN103613498A - Synthetic method of ciprofibrate - Google Patents [patents.google.com]

- 5. CN104909994A - Method for synthesizing ciprofibrate intermediate and the intermediate - Google Patents [patents.google.com]

- 6. uspbpep.com [uspbpep.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

A Technical Guide to the Preliminary Biological Screening of 4-(2,2-Dichlorocyclopropyl)phenol

Abstract: This document provides a comprehensive technical framework for the initial biological evaluation of the novel synthetic compound, 4-(2,2-Dichlorocyclopropyl)phenol. Given the compound's structural features—a phenolic ring known for diverse bioactivities and a unique dichlorocyclopropyl moiety—a multi-tiered screening approach is proposed.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing cytotoxicity, antimicrobial efficacy, and antioxidant potential. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible preliminary data. This foundational screening is critical for identifying potential therapeutic applications or toxicological liabilities of this new chemical entity.[3][4][5]

Introduction and Rationale

The compound this compound presents an intriguing subject for biological screening. Its structure is a hybrid of two key functionalities:

-

A Phenolic Moiety: Phenolic compounds are a well-established class of molecules with a vast range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][6][7] Their mechanism of action is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals and their capacity to interact with various biological macromolecules.[6]

-

A Dichlorocyclopropyl Group: This functional group is less common in established pharmaceuticals but offers unique structural and electronic properties. The strained cyclopropyl ring and the presence of two chlorine atoms can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

The absence of extensive biological data on this compound necessitates a systematic, tiered screening approach. This guide outlines a logical workflow, beginning with a fundamental assessment of cytotoxicity, which is a critical first step in any drug discovery pipeline to determine a compound's safety profile.[3][8] Subsequent tiers explore potential therapeutic applications suggested by the phenolic structure, namely antimicrobial and antioxidant activities.

Caption: Overall preliminary biological screening workflow.

Tier 1: In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity screening is fundamental to understanding a compound's effect on cell viability.[3][4] It serves a dual purpose: identifying potential anticancer activity and flagging general toxicity that would preclude further development for most applications. We will employ two complementary assays to measure different aspects of cell death.[9] The MTT assay measures metabolic activity, indicating cell health, while the LDH assay measures the release of a cytosolic enzyme, indicating loss of membrane integrity.[9][10][11]

Caption: Workflow for parallel MTT and LDH cytotoxicity assays.

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting cell viability against the log of the compound concentration.[9]

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[9][10] The LDH assay measures the activity of this released enzyme, which serves as an indicator of cytotoxicity.[9][11]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol in a parallel plate.

-

Controls: Include three sets of controls: vehicle control (spontaneous LDH release), positive control (maximum LDH release, achieved by lysing cells with a provided lysis buffer), and a background control (medium only).

-

Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[9]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[9]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control, after subtracting background absorbance.[9]

Data Presentation: Cytotoxicity

| Cell Line | Compound IC₅₀ (µM) - MTT Assay | % Cytotoxicity at 50 µM - LDH Assay |

| HeLa (Cervical Cancer) | [Hypothetical Value] | [Hypothetical Value] |

| A549 (Lung Cancer) | [Hypothetical Value] | [Hypothetical Value] |

| MCF-7 (Breast Cancer) | [Hypothetical Value] | [Hypothetical Value] |

| HEK293 (Normal Kidney) | [Hypothetical Value] | [Hypothetical Value] |

| Doxorubicin (Control) | [Hypothetical Value] | [Hypothetical Value] |

Tier 2: Antimicrobial Activity Screening

Rationale: The phenolic structure is a common feature in many natural and synthetic antimicrobial agents.[6][7] Therefore, it is logical to screen this compound for activity against a representative panel of pathogenic bacteria and fungi. We will use the broth microdilution method to determine the quantitative Minimum Inhibitory Concentration (MIC) and the disk diffusion method for a qualitative overview of the spectrum of activity.[12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.[12]

Experimental Protocol:

-

Microorganism Panel: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for yeast) to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.[12] Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Agar Disk Diffusion Assay

Principle: This qualitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[14] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear zone of inhibition around the disk.[12][15]

Experimental Protocol:

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the surface evenly with a standardized microbial suspension.

-

Disk Preparation: Aseptically apply a known amount (e.g., 10 µL of a 10 mg/mL solution) of this compound onto sterile blank paper disks (6 mm diameter). Allow the solvent to evaporate.

-

Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates as described in the broth microdilution protocol.

-

Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.

Data Presentation: Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | [Hypothetical Value] | [Hypothetical Value] |

| Escherichia coli | Gram-negative | [Hypothetical Value] | [Hypothetical Value] |

| Pseudomonas aeruginosa | Gram-negative | [Hypothetical Value] | [Hypothetical Value] |

| Candida albicans | Yeast | [Hypothetical Value] | [Hypothetical Value] |

Tier 3: Antioxidant Capacity Assessment

Rationale: Phenolic compounds are excellent free radical scavengers due to their hydroxyl groups.[6] Evaluating the antioxidant capacity of the test compound can suggest its potential use in conditions associated with oxidative stress. We will use two common and complementary spectrophotometric assays: DPPH and ABTS.[16][17] These assays measure the compound's ability to scavenge stable synthetic radicals.[16]

Caption: Simplified mechanism of DPPH radical scavenging by a phenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[17][18]

Experimental Protocol:

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[19] This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form, which is measured by the decrease in absorbance at 734 nm.[17]

Experimental Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

-

Incubation: Incubate at room temperature for 6-10 minutes.

-

Data Acquisition: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Data Presentation: Antioxidant Capacity

| Assay | IC₅₀ (µg/mL) |

| DPPH Scavenging | [Hypothetical Value] |

| ABTS Scavenging | [Hypothetical Value] |

| Ascorbic Acid (Control) | [Hypothetical Value] |

Conclusion and Future Directions

This technical guide outlines a robust and logical preliminary screening cascade for this compound. The data generated from these three tiers of assessment will provide a foundational understanding of the compound's biological profile.

-

Cytotoxicity data will establish a therapeutic window and identify potential for development as an anticancer agent or flag general toxicity concerns.

-

Antimicrobial data will reveal its spectrum of activity and potency against key pathogens.

-

Antioxidant data will quantify its ability to combat oxidative stress.

Positive "hits" from this preliminary screen—for instance, high cytotoxicity against cancer cells with low toxicity to normal cells, or a low MIC against a resistant bacterial strain—would warrant progression to more advanced studies. These could include mechanism of action studies, screening against broader panels of cell lines or microbes, and in vivo efficacy and safety testing in animal models. This structured approach ensures that resources are directed efficiently toward the most promising therapeutic avenues for this novel compound.

References

- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Porsolt. Preclinical In Vitro Toxicity Testing.

- Wikipedia. In vitro toxicology.

- Charles River Laboratories. In Vitro Toxicology Testing.

- Al-Shabib NA, et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine.

- Pękal A, et al. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- Berutu R, et al. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.

- MarketsandMarkets. Is In Vitro Toxicology Testing the Future of Safer Drug Development?

- Integra Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Nutrasource. New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety.

- Ilyasov IR, et al. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI.

- ResearchGate. Antimicrobial Susceptibility Tests: Dilution and Disk Diffusion Methods.

- ResearchGate. Antioxidant activity evaluated by DPPH, ABTS and FRAP assays.

- Juscamayta-López E, et al. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.

- ResearchGate. Antioxidant activity measured by DPPH, ABTS, FRAP, β-carotene bleaching assays, and XOI activity of rice leaf EO in terms of IC 50 values.

- Balouiri M, et al. Methods for in vitro evaluating antimicrobial activity: A review. NIH National Library of Medicine.

- Maroyi A. Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. NIH National Library of Medicine.

- Fotakis G, Timbrell JA. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. NIH National Library of Medicine.

- Krawczyk-Moya D, et al. The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. MDPI.

- ResearchGate. MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line.

- Chan GK, et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine.

- Sykłowska-Baranek K, et al. Phytochemical Screening, Phenolic Compounds and Antioxidant Activity of Biomass from Lychnis flos-cuculi L. In Vitro Cultures and Intact Plants. MDPI.

- Thite SV, et al. PRELIMINARY PHYTOCHEMICAL SCREENING OF SOME MEDICINAL PLANTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Semantic Scholar. a preliminary phytochemical screening of medicinal plants: a case study of selected plant species at three phenological stages.

- International Journal of Botany Studies. The preliminary phytochemical screening, quantification of phenols and flavonoids and antioxidant potential analysis of leaf sam.

- Piacente S, et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. NIH National Library of Medicine.

- PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.

- BLDpharm. 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid.

- Bailly C. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). MDPI.

- Aly AA, et al. Synthesis of biologically active [2.2]paracyclophanes. PubMed.

- Samanta AK, et al. The chemical and biological aspects of fluoroquinolones: reality and dreams. PubMed.

- Kumar A, et al. Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate.

- ResearchGate. Molecular-biological problems of drug design and mechanism of drug action: Experimental investigation of the biological stability of the dipeptide neuroleptic dilept.

- NIH Chemical Effects in Biological Systems. 2,2-Dichloropropane (594-20-7).

Sources

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 4. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 5. criver.com [criver.com]

- 6. Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

detailed synthesis protocol for 4-(2,2-Dichlorocyclopropyl)phenol

An Application Note for the Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol

Topic: Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable synthetic intermediate characterized by a phenol ring substituted with a dichlorocyclopropane moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The gem-dihalocyclopropane group can serve as a versatile handle for further chemical transformations or act as a bioisostere for other functional groups. For instance, related structures like (2,2-Dichlorocyclopropyl)benzene are key intermediates in the synthesis of lipid-lowering drugs such as Ciprofibrate.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the dichlorocyclopropanation of 4-vinylphenol. The described method utilizes phase-transfer catalysis (PTC) for the in situ generation of dichlorocarbene from chloroform and a strong base. This approach, often referred to as the Makosza method, is renowned for its operational simplicity, cost-effectiveness, and high efficiency for a wide range of alkenes.[3][4]

Principle and Mechanism

The synthesis proceeds via a two-step mechanism occurring in a biphasic system. The overall process is a stereospecific [1+2] cycloaddition of dichlorocarbene to the alkene.[5][6]

-

Dichlorocarbene Generation: The reaction is initiated by the deprotonation of chloroform (CHCl₃) by a strong base, typically concentrated sodium hydroxide. In a biphasic system, this deprotonation is facilitated by a phase-transfer catalyst, such as benzyltriethylammonium chloride (BTEAC). The catalyst transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase.[7][8] Once in the organic phase, the hydroxide ion abstracts a proton from chloroform to form the trichloromethyl anion (:CCl₃⁻). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the highly reactive dichlorocarbene intermediate (:CCl₂).[5][6]

-

Cycloaddition: The electrophilic dichlorocarbene readily attacks the nucleophilic double bond of 4-vinylphenol present in the organic phase. The reaction is a concerted cycloaddition, meaning the two new carbon-carbon single bonds are formed in a single step.[6] This process is stereospecific, preserving the geometry of the original alkene in the cyclopropane ring.[5][9]

The phenolic hydroxyl group presents a potential site for side reactions, as it can be deprotonated by the strong base and compete with the alkene for the dichlorocarbene.[4] However, the high reactivity of dichlorocarbene towards the electron-rich styrenic double bond generally allows for the desired cyclopropanation to proceed as the major pathway.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Vinylphenol | C₈H₈O | 120.15 | 6.0 g | 50 | 1.0 |

| Chloroform | CHCl₃ | 119.38 | 18.0 mL (26.7 g) | 223 | 4.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Sodium Hydroxide | NaOH | 40.00 | 20.0 g | 500 | 10.0 |

| Deionized Water | H₂O | 18.02 | 20 mL | - | - |

| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | 1.14 g | 5 | 0.1 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Saturated aq. NH₄Cl | - | - | As needed | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer with a Teflon paddle

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

Safety Precautions

-

Chloroform: Toxic and a suspected carcinogen. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Highly corrosive. The 50% (w/w) solution is extremely caustic and will cause severe burns. Handle with extreme care, wearing gloves, lab coat, and eye protection. The dissolution of NaOH is highly exothermic.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

-

Reaction: The reaction can be exothermic. Monitor the temperature closely during the addition of the NaOH solution and have an ice bath ready for cooling if necessary.

Step-by-Step Procedure

Experimental Insights and Troubleshooting

-

Starting Material Stability: 4-Vinylphenol is prone to polymerization, especially when heated or exposed to light and air.[10][11] It is advisable to use a freshly opened bottle or a sample stored with an inhibitor (like MEHQ) under refrigeration. If polymerization is a concern, an alternative route involving the dichlorocyclopropanation of a protected phenol (e.g., 4-(t-butyldimethylsilyloxy)styrene) followed by deprotection can be considered.

-

Stirring: Vigorous mechanical stirring is critical for this biphasic reaction.[12] Insufficient mixing will lead to a low reaction rate and poor yields due to the limited interfacial area between the aqueous and organic phases.

-

Temperature Control: The initial addition of the concentrated NaOH solution can be significantly exothermic. Slow, controlled addition and external cooling are necessary to prevent the temperature from rising excessively, which could lead to unwanted side reactions and evaporation of the volatile solvents.

-

Catalyst Choice: BTEAC is an effective and common phase-transfer catalyst for this transformation.[1] Other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can also be used. The catalyst loading is typically 1-10 mol%.[13]

-

Work-up: The final reaction mixture will be strongly basic. Neutralization or washing with a mild acidic solution like saturated ammonium chloride (NH₄Cl) helps to remove residual base and facilitates a cleaner separation.

Expected Results and Characterization

-

Yield: Typical yields for the dichlorocyclopropanation of styrenic compounds under these conditions range from 70-90%.[1]

-

Appearance: The purified product is expected to be a pale yellow oil or a low-melting solid.

-

Characterization Data: The structure of this compound (C₉H₈Cl₂O, M.W. 203.07 g/mol ) can be confirmed by standard spectroscopic methods.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ ~7.1 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~5.0 (s, 1H, -OH), δ ~2.8 (t, 1H, cyclopropyl-CH), δ ~2.0 (dd, 1H, cyclopropyl-CH₂), δ ~1.7 (dd, 1H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~155 (C-OH), ~130 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~65 (CCl₂), ~35 (cyclopropyl-CH), ~28 (cyclopropyl-CH₂) |

| Mass Spec (EI) | m/z 202/204/206 (M⁺, characteristic chlorine isotope pattern), fragments corresponding to loss of Cl, HCl. |

Conclusion

The phase-transfer catalyzed dichlorocyclopropanation of 4-vinylphenol is a robust and efficient method for synthesizing this compound. The protocol described herein uses readily available and inexpensive reagents, is operationally simple, and provides good to excellent yields. Careful control of reaction parameters, particularly stirring and temperature, is essential for achieving optimal results. This versatile intermediate can be a valuable building block for further synthetic endeavors in pharmaceutical and materials science research.

References

- Reactions of substituted gem-dichlorocyclopropanes with phenols. (n.d.).

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]

-

Synthesis of 4-vinylphenol. (n.d.). PrepChem.com. Retrieved January 15, 2026. [Link]

-

(-)-4-(2,2-dichlorocyclopropyl)phenol. (n.d.). LookChem. Retrieved January 15, 2026. [Link]

- The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. (2014). International Journal of Current Microbiology and Applied Sciences, 3(9), 211-223.

- Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. (n.d.).

-

4-Vinylphenol. (n.d.). Wikipedia. Retrieved January 15, 2026. [Link]

- Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026.

- Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions. (n.d.). BenchChem. Retrieved January 15, 2026.

- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

- Industrial Phase-Transfer Catalysis. (2005).

-

Addition of Carbenes to Alkenes - Cyclopropane Synthesis. (2024). Chemistry LibreTexts. [Link]

-

Cyclopropanation. (n.d.). Wikipedia. Retrieved January 15, 2026. [Link]

-

Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. (n.d.). OrgoSolver. Retrieved January 15, 2026. [Link]

- Poly(4-vinylphenol). (n.d.). Grokipedia. Retrieved January 15, 2026.

-

Skattebøl, L., et al. (2018). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 23(10), 2633. [Link]

- Process for preparing 4-hydroxystyrene. (1996).

- Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. (n.d.). BOC Sciences. Retrieved January 15, 2026.

-

Synthesis of 4-vinylphenol (4VPh) from glucose. (n.d.). ResearchGate. Retrieved January 15, 2026. [Link]

- Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026.

-

Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

-

Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026. [Link]

- Dichlorocarbene and analogs: discovery, properties and reactions. (n.d.).

- The synthesis of dichlorprop anno 1950. (n.d.).

- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1).

-

Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. iajpr.com [iajpr.com]

- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]